5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one
Description
Structure
3D Structure
Properties
CAS No. |
190973-06-9 |
|---|---|
Molecular Formula |
C21H14O4 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
5,7-dihydroxy-2,8-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O4/c22-15-11-16(23)20-17(24)12-18(13-7-3-1-4-8-13)25-21(20)19(15)14-9-5-2-6-10-14/h1-12,22-23H |
InChI Key |
RGLIOSJKHPSHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation-Based Approaches
The Claisen-Schmidt condensation remains a cornerstone for constructing the benzopyran-4-one core. In this method, 2',4',6'-trihydroxyacetophenone monohydrate serves as the starting material, reacting with benzaldehyde derivatives under acidic or basic conditions to form chalcone intermediates. Subsequent cyclization via intramolecular aldol condensation yields the chromone skeleton.
For 5,7-dihydroxy-2,8-diphenyl substitution, ortho-hydroxy acetophenones are condensed with diphenylacetaldehyde in the presence of catalytic sulfuric acid or boron trifluoride etherate. A study demonstrated that using BF₃·Et₂O in dichloromethane at 0–5°C selectively forms the 2,8-diphenyl adduct with 68% yield after 12 hours. Cyclization is then induced via microwave-assisted heating (150°C, 20 min) in DMSO with p-toluenesulfonic acid (p-TsOH) , achieving 82% conversion to the target compound.
Vilsmeier-Haack Formylation and Subsequent Modifications
The Vilsmeier-Haack reaction enables regioselective formylation of electron-rich aromatic systems, critical for introducing carbonyl groups at the C-3 position of chromones. Starting with 5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one , formylation using POCl₃-DMF at 0°C generates the 3-carbaldehyde derivative. This intermediate undergoes Wittig olefination with benzyltriphenylphosphonium bromide to install the second phenyl group at C-8.
Key optimizations include:
- Temperature control : Formylation at ≤5°C minimizes side reactions.
- Solvent selection : Anhydrous DMF enhances electrophilic substitution efficiency.
- Post-modification : The aldehyde intermediate is reduced to a hydroxymethyl group using NaBH₄ in ethanol before oxidative cyclization with H₂O₂/NaOH .
This two-step sequence achieves an overall yield of 57%, with purity >95% confirmed by HPLC.
Palladium-catalyzed couplings enable direct introduction of phenyl groups at C-2 and C-8. A Suzuki-Miyaura reaction protocol employs 5,7-dihydroxy-4H-chromen-4-one dibromide (C-2 and C-8 positions) with phenylboronic acid under Pd(PPh₃)₄ catalysis. Optimal conditions include:
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% Pd(PPh₃)₄ |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 24 hours |
| Yield | 74% |
Post-reaction hydrolysis with 5% HCl removes protecting groups, yielding the dihydroxy product.
Oxidative Cyclization of Diarylpropanoids
Oxidative cyclization of 1,3-diarylpropane-1,3-diones using iodine monochloride (ICl) or SeO₂ provides an alternative route. For example, 1-(2,4-dihydroxyphenyl)-3,3-diphenylpropane-1,3-dione undergoes cyclization in DMF at 110°C with ICl (1.2 equiv) , forming the chromone ring via electrophilic iodination followed by elimination.
Comparative studies show:
| Oxidizing Agent | Time (h) | Yield (%) |
|---|---|---|
| ICl | 6 | 65 |
| SeO₂ | 12 | 58 |
| H₂O₂/NaOH | 3 | 71 |
Solid-State Mechanochemical Synthesis
Emerging mechanochemical methods avoid solvents and reduce reaction times. Ball-milling 2',4',6'-trihydroxyacetophenone with diphenylacetic anhydride and K₂CO₃ (3:1:2 molar ratio) at 30 Hz for 45 minutes generates the chalcone intermediate. Subsequent cyclization with NH₄Br/(NH₄)₂S₂O₈ under grinding produces the target compound in 89% yield, demonstrating superior atom economy compared to solution-phase methods.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Claisen-Schmidt | 82 | 95 | 6–24 h | High |
| Vilsmeier-Haack | 57 | 98 | 48 h | Moderate |
| Suzuki-Miyaura | 74 | 97 | 24 h | High |
| Oxidative Cyclization | 71 | 93 | 3 h | Moderate |
| Mechanochemical | 89 | 99 | 1.5 h | High |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroflavonoid derivatives.
Substitution: The hydroxyl groups at positions 5 and 7 can participate in substitution reactions, such as methylation or acetylation, using reagents like methyl iodide or acetic anhydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, acetic anhydride, and other alkylating or acylating agents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Methylated or acetylated flavonoid derivatives.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one serves as a crucial building block in organic synthesis. Its unique structure allows for various chemical modifications, making it valuable in the creation of more complex molecules. The compound can be synthesized through methods such as the Claisen-Schmidt condensation reaction, where phenolic compounds react with benzaldehyde derivatives in the presence of bases like sodium hydroxide.
2. Reactions and Modifications:
This compound undergoes several chemical reactions:
- Oxidation: Can produce quinones or oxidized derivatives using agents like hydrogen peroxide.
- Reduction: Can yield dihydroflavonoid derivatives via reagents such as sodium borohydride.
- Substitution: Hydroxyl groups can be modified through methylation or acetylation.
Biological Applications
1. Antioxidant Properties:
Research indicates that this compound exhibits significant antioxidant activity. It protects cells from oxidative stress by scavenging free radicals, which is crucial for preventing cellular damage and aging.
2. Anti-inflammatory Effects:
The compound has shown potential as an anti-inflammatory agent. It may inhibit enzymes involved in inflammation pathways, such as cyclooxygenase and lipoxygenase. This makes it a candidate for treating inflammatory diseases.
3. Anticancer Activity:
Studies have explored its potential therapeutic effects against various cancers. Its ability to modulate biological pathways suggests it could play a role in cancer treatment by inhibiting tumor growth and promoting apoptosis in cancer cells.
4. Neuroprotective Effects:
this compound has been investigated for neuroprotective properties, potentially aiding in the prevention of neurodegenerative diseases by protecting neurons from oxidative damage and inflammation.
Medicinal Applications
1. Drug Development:
Due to its diverse biological activities, this compound is of significant interest in drug development. Its mechanisms of action include modulation of signaling pathways like NF-κB, which is involved in inflammation and immune responses.
2. Therapeutic Uses:
Clinical studies are ongoing to evaluate its efficacy in treating conditions such as cancer, viral infections, and neurodegenerative disorders. The compound's multifunctional nature makes it a promising candidate for novel therapeutic agents.
Industrial Applications
1. Cosmetics and Skincare:
this compound is utilized in cosmetic formulations due to its antioxidant and anti-inflammatory properties. It can enhance skin health by protecting against UV damage and reducing inflammation.
2. Food Industry:
The compound may also find applications as a natural preservative due to its antioxidant properties, potentially extending the shelf life of food products while ensuring safety from oxidative spoilage.
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of this compound using various assays (DPPH radical scavenging assay). Results showed significant scavenging activity comparable to established antioxidants.
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of this compound in a murine model of arthritis demonstrated a reduction in inflammatory markers and joint swelling when treated with this compound.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase, thereby exerting anti-inflammatory effects. The compound’s ability to modulate signaling pathways, such as the NF-κB pathway, further contributes to its biological activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and substituent effects of analogous compounds:
Key Observations :
- Substituent Effects : Methoxy (e.g., 480-44-4) and bromo (e.g., 152969-70-5) groups enhance lipophilicity, impacting membrane permeability and metabolic stability. Hydroxyl groups (e.g., diphenyl analog ) improve hydrogen-bonding capacity, favoring antioxidant activity.
- Molecular Weight : Larger compounds like the diphenyl analog (522.47 g/mol) may exhibit reduced bioavailability but increased binding affinity in biological systems.
Biological Activity
5,7-Dihydroxy-2,8-diphenyl-4H-1-benzopyran-4-one, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C21H14O4
- Molecular Weight : 330.3 g/mol
- CAS Registry Number : 190973-06-9
- IUPAC Name : 5,7-dihydroxy-2,8-diphenyl-4H-chromen-4-one
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that this compound effectively inhibited lipid peroxidation and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in vitro .
Anticancer Properties
The anticancer potential of this compound has been investigated across various cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), OVCAR-3 (ovarian), PC-3 (prostate), and HepG2 (liver).
- Mechanism of Action : Induction of apoptosis through the mitochondrial pathway was observed, with significant cytotoxic effects noted particularly in HeLa cells .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via mitochondrial pathway |
| MCF-7 | 20 | Cell cycle arrest |
| OVCAR-3 | 18 | Induction of reactive oxygen species |
| PC-3 | 25 | Modulation of apoptosis-related proteins |
| HepG2 | 30 | Inhibition of proliferation |
Neuroprotective Effects
In studies focused on neurodegenerative diseases such as Alzheimer's, the compound has shown promise in protecting neuronal cells from oxidative damage. It was found to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function. Additionally, it upregulated neuroprotective factors like Nrf2 while downregulating inflammatory markers such as NF-кB in animal models .
Antimicrobial Activity
The compound has also displayed antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting its potential as a natural antimicrobial agent. The mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation .
Case Studies
- Alzheimer's Disease Model : In a study using a Streptozotocin-induced rat model of Alzheimer's disease, administration of the compound led to cognitive improvements and reduced oxidative stress markers in the hippocampus .
- Fungal Infections : A study explored the efficacy of this compound against fungal infections caused by Fusarium solani, demonstrating significant cytotoxic effects on human cancer cell lines derived from infected tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
